
(3R)-3-Propyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Propyloxolan-2-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by a propyl group attached to the third carbon of the oxolane ring. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (3R) designation indicates the specific configuration of the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Propyloxolan-2-one can be achieved through various methods. One common approach involves the cyclization of a suitable precursor, such as a 3-hydroxypropyl derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Propyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3R)-3-Propyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-Propyloxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and specificity. The pathways involved may include enzyme-catalyzed transformations and receptor-mediated signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Propyloxolan-2-one: The enantiomer of (3R)-3-Propyloxolan-2-one, which has the opposite configuration at the chiral center.
3-Methyloxolan-2-one: A similar compound with a methyl group instead of a propyl group.
3-Ethyloxolan-2-one: A compound with an ethyl group in place of the propyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and biological activity. The presence of the propyl group also imparts distinct physical and chemical properties compared to its analogs.
Propiedades
Número CAS |
55232-22-9 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(3R)-3-propyloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
GJWLOODNSXOUKV-ZCFIWIBFSA-N |
SMILES isomérico |
CCC[C@@H]1CCOC1=O |
SMILES canónico |
CCCC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


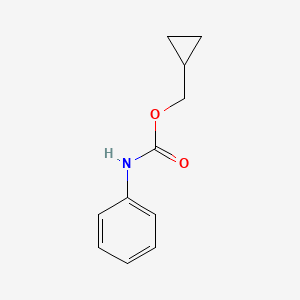
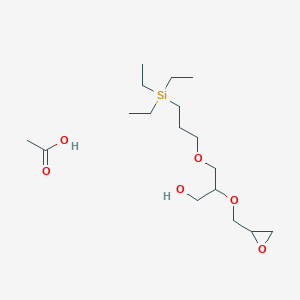
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
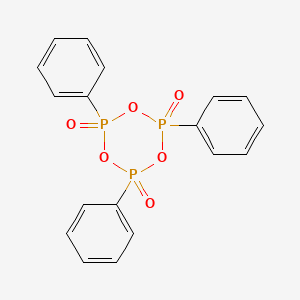
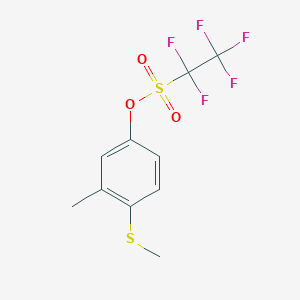
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
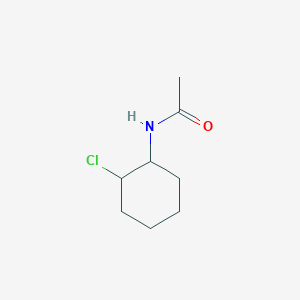
![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
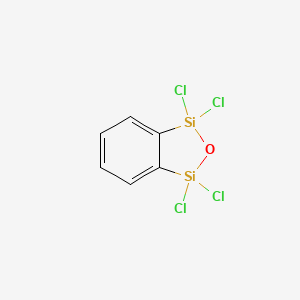
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
